molecular formula C4H7BrO2 B1329992 3-Bromobutyric acid CAS No. 2623-86-1

3-Bromobutyric acid

Cat. No.: B1329992
CAS No.: 2623-86-1
M. Wt: 167 g/mol
InChI Key: HAIUIAZIUDPZIE-UHFFFAOYSA-N
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Description

3-Bromobutyric acid is an organic compound with the molecular formula C₄H₇BrO₂. It is a colorless liquid with a strong, pungent odor. This compound is a derivative of butyric acid, where a bromine atom is substituted at the third carbon position. It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Scientific Research Applications

3-Bromobutyric acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Safety and Hazards

3-Bromobutyric acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

The primary targets of 3-Bromobutyric acid It is known that carboxylic acids, such asThis compound , can interact with various biological molecules due to their polar nature .

Mode of Action

The exact mode of action of This compound It has been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form . This suggests that This compound may interact with enzymes and potentially alter their activity.

Biochemical Pathways

The specific biochemical pathways affected by This compound As a carboxylic acid, it could potentially be involved in various biochemical reactions, including those involving enzyme activity .

Result of Action

The molecular and cellular effects of This compound It has been used in the synthesis of optically active β-lactones , suggesting that it can participate in chemical reactions leading to the formation of new compounds.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, pH can affect the ionization state of carboxylic acids, potentially influencing their interactions with biological molecules . Furthermore, temperature and solvent conditions can also impact the stability and reactivity of This compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobutyric acid can be synthesized through the bromination of butyric acid. The process involves the reaction of butyric acid with bromine in the presence of a catalyst such as sulfuric acid or phosphorus. The reaction is typically carried out at elevated temperatures to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of butyric acid using hydrogen bromide gas. The reaction is conducted in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromobutyric acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic synthesis and research applications .

Properties

IUPAC Name

3-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIUIAZIUDPZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-86-1
Record name 3-Bromobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobutyric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-bromobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic application of 3-Bromobutyric acid?

A1: this compound is a valuable reagent in organic synthesis, particularly for creating chiral β-methyl carboxylic acids. [] It serves as a three-carbon homologating agent, allowing chemists to extend carbon chains and build complex molecules.

Q2: How is this compound typically synthesized?

A2: There are several synthesis routes for this compound. Two common methods include:

  • Ring-closure of this compound: This method utilizes sodium carbonate to achieve the cyclization. []
  • Hydrogenation of Diketene: Diketene can be hydrogenated to produce this compound. []

Q3: Can enantiomerically pure forms of this compound be obtained?

A3: Yes, both (R)- and (S)-enantiomers of this compound can be synthesized. This is typically achieved using enantiomerically pure starting materials like (R)- or (S)-3-bromobutyric acid. These can be obtained through resolution with (S)-1-(1-Naphthyl)ethylamine. [] Alternatively, asymmetric synthesis methods, like those using chiral iron acetyl complexes or asymmetric hydrogenation with chiral ruthenium catalysts, can be employed. []

Q4: Has this compound been used in the synthesis of any biologically relevant molecules?

A4: Yes, derivatives of this compound have been used in the synthesis of β-lactam antibiotics. For example, the reaction of N-[(o-nitrophenyl)sulfenyl]-L-threonine with 4-bromobenzenesulfonyl chloride yields a β-lactone, which can be deprotected to obtain the L-threonine β-lactone. This β-lactone serves as a precursor to the antibiotic SQ 26,517. []

Q5: Are there any safety concerns associated with handling this compound?

A5: this compound is considered a potential carcinogen and should be handled with caution. Proper personal protective equipment should always be worn when working with this compound. []

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